Analgesic Potency Positioning: Diethylthiambutene vs. Ethylmethylthiambutene and Pyrrolidinylthiambutene
Diethylthiambutene exhibits an analgesic potency approximately equal to that of morphine (1.0×), placing it intermediate between the most potent analog ethylmethylthiambutene (1.3×) and the weakest analog pyrrolidinylthiambutene (0.7×) [1]. This means that an investigator or procurer requiring equipotent substitution for morphine within the thiambutene scaffold must select the diethyl congener, whereas the ethylmethyl analog would deliver roughly 30% greater potency for the same mass dose.
| Evidence Dimension | Analgesic potency relative to morphine (rat/mouse nociception models) |
|---|---|
| Target Compound Data | ~1.0× morphine potency |
| Comparator Or Baseline | Ethylmethylthiambutene: ~1.3× morphine; Pyrrolidinylthiambutene: ~0.7× morphine |
| Quantified Difference | Diethylthiambutene is ~23% less potent than ethylmethylthiambutene and ~43% more potent than pyrrolidinylthiambutene, referenced to morphine |
| Conditions | Potency comparisons derived from rodent nociception assays reported in Adamson & Green (1950) and subsequent thiambutene family characterizations |
Why This Matters
Selecting the correct N,N-dialkyl substitution directly determines the mass of compound required to achieve a target analgesic effect, impacting both experimental design and procurement quantity.
- [1] Thiambutenes. Wikipedia. https://en.wikipedia.org/wiki/Thiambutenes. Accessed 2026-05-13; citing Adamson DW, Green AF. Nature. 1950;165:122 and Adamson DW, Duffin WM, Green AF. Nature. 1951;167:153-154. View Source
